Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKDRQJWFMUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=NN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid . The reaction proceeds through cyclization and subsequent esterification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives exhibit notable anticancer properties. Research indicates that these compounds can act as selective protein inhibitors, targeting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit various kinases associated with tumor growth, leading to reduced viability of cancer cells in vitro and in vivo models .
Enzyme Inhibition
These compounds have been identified as effective inhibitors of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. The inhibition of AAK1 by pyrazolo[1,5-a]pyrimidine derivatives may provide therapeutic avenues for neurological disorders and other conditions where endocytic pathways are disrupted .
Respiratory Disease Treatment
Recent developments have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives aimed at treating chronic obstructive pulmonary disease (COPD) and asthma. These compounds have shown improved potency and selectivity towards phosphoinositide 3-kinase (PI3K) isoforms, which are critical in inflammatory responses associated with respiratory diseases .
Photophysical Properties
Methyl pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their exceptional photophysical properties, making them suitable candidates for optical applications. They have been employed as fluorescent probes in cellular imaging, particularly as lipid droplet biomarkers in cancer research. Their ability to exhibit excited-state intramolecular proton transfer (ESIPT) enhances their utility in bioimaging applications .
Development of Fluorophores
The synthesis of a family of pyrazolo[1,5-a]pyrimidines has led to the creation of new fluorophores with high quantum yields. These compounds are being explored for use in various optical devices and sensors due to their tunable emission properties based on structural modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core .
Case Studies
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives vary in substituent patterns, which critically influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate with key analogs:
Substituent Position and Functional Group Variations
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): Cyano (3c) and ester groups increase electrophilicity at C-5/C-7, facilitating nucleophilic attacks for further derivatization .
Biological Activity
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various therapeutic potentials.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their pharmacological significance. They exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties. The core structure allows for various substitutions that can enhance or modify these activities, making them attractive candidates for drug development .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-amino-5-methylpyrazole with diethyl malonate or similar esters under basic conditions. This multi-step synthetic route can yield high purity products with significant yields. The general synthetic pathway is illustrated in the following scheme:
Anticancer Activity
Recent studies have highlighted the potential of this compound as a potent inhibitor of several kinases involved in cancer progression. Notably, it has shown selective inhibition against Pim-1 and Flt-3 kinases, both of which are crucial in regulating cell survival and proliferation in various cancers. In vitro assays demonstrated that this compound could suppress the phosphorylation of BAD protein and inhibit colony formation in cancer cell lines at submicromolar concentrations .
| Compound | Target Kinase | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Pim-1 | < 0.001 | Strong inhibition |
| This compound | Flt-3 | 0.002 | Moderate inhibition |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate efficacy against a range of bacterial strains. For instance, this compound showed significant activity against Gram-positive and Gram-negative bacteria in disc diffusion assays .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Preclinical models indicated that it could reduce inflammation markers and alleviate pain responses in animal models through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications at the 3 or 7 positions of the pyrazolo ring can significantly influence its potency and selectivity against specific targets:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position | Critical for Pim-1 inhibition |
| 7-position | Enhances selectivity against Flt-3 |
Case Studies
A recent case study focused on the optimization of a series of pyrazolo[1,5-a]pyrimidines for enhanced anticancer activity demonstrated that certain substitutions led to improved selectivity profiles against cancer cell lines while minimizing off-target effects. The study utilized computational modeling alongside experimental validation to refine the lead compounds further.
Q & A
Q. What are the common synthetic routes for Methyl Pyrazolo[1,5-a]Pyrimidine-5-Carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with β-ketoesters or diketones. For example, refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol yields the product, followed by purification via column chromatography and recrystallization . Catalyst optimization (e.g., sulfuric acid in acetic acid) improves regioselectivity and yield, with reaction time and solvent polarity critical for minimizing side products .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography confirms planar fused pyrazole-pyrimidine rings, with dihedral angles between fused rings (~1.3°) and substituents (e.g., phenyl groups) providing insights into steric effects. Hydrogen bonding (C–H···O/N) and π-π stacking (centroid distances ~3.4 Å) stabilize the crystal lattice . NMR (1H/13C), IR, and mass spectrometry further validate functional groups and molecular weight .
Q. What are the recommended storage conditions for this compound?
Store in a sealed container at room temperature in a dry environment to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis to avoid isomeric byproducts?
Regioselectivity depends on the electronic and steric properties of precursors. For instance, using β-ketoesters with electron-withdrawing groups directs cyclization to the 5-position. Catalysts like sulfuric acid or novel regioselective catalysts (e.g., reported in ) enhance specificity. Solvent choice (e.g., PEG-400) and temperature gradients further suppress undesired isomers .
Q. What methodologies resolve and characterize isomeric mixtures in pyrazolo[1,5-a]pyrimidine derivatives?
Chromatographic separation (silica gel with petroleum ether/ethyl acetate) isolates isomers, while X-ray crystallography distinguishes substitution patterns (e.g., 5- vs. 7-carboxylate positions). DFT calculations complement experimental data to predict stability and reactivity .
Q. How do structural modifications (e.g., substituents at position 2 or 7) influence biological activity?
Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity. For example, 7-trifluoromethyl derivatives exhibit potent enzyme inhibition (e.g., HMG-CoA reductase) due to hydrophobic interactions with active sites . SAR studies correlate electron-withdrawing groups at position 5 with increased anticancer activity .
Q. What catalytic systems improve yield in one-pot syntheses?
Novel catalysts (e.g., acid-ionic hybrids) reduce reaction steps and improve atom economy. For example, a three-step one-pot synthesis achieves >70% yield by coupling cyclization, esterification, and purification in a single reactor . Microwave-assisted synthesis further accelerates reaction kinetics .
Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?
Hydrogen bonds (e.g., C12–H12···O1) form dimeric structures, while π-π stacking (~3.4 Å) enhances thermal stability. These interactions influence solubility and melting points, critical for formulation in drug delivery .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Quantifies isomeric impurities using reverse-phase columns (C18) with UV detection.
- Elemental Analysis : Validates C/H/N ratios (e.g., C: 61.65%, H: 4.38%, N: 27.65% for C₁₃H₁₁N₅O) .
- TGA/DSC : Assesses thermal decomposition profiles .
Q. How can reaction scalability be achieved without compromising yield?
Continuous flow reactors with in-line monitoring (e.g., FTIR) maintain optimal conditions (temperature, pH) during scale-up. Solvent recycling (e.g., ethanol) reduces waste .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
